3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H3BrFN3O2 and a molecular weight of 260.02 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
. Industrial production likely involves optimized synthetic routes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine and its derivatives involves interactions with various molecular targets and pathways. For instance, the compound may inhibit specific enzymes or interact with DNA, leading to its biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-8-fluoro-3-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-4-1-5(9)7-10-2-6(12(13)14)11(7)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICHHGVQEWCFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.